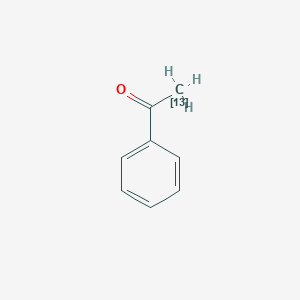
Acétophénone-13C
Vue d'ensemble
Description
Acetophenone-methyl-13C: is a labeled compound where the methyl group of acetophenone is enriched with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including spectroscopy and tracer studies. The molecular formula of acetophenone-methyl-13C is C6H5CO13CH3, and it has a molecular weight of 121.14 g/mol .
Applications De Recherche Scientifique
Acetophenone-methyl-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of labeled polymers and fragrances.
Mécanisme D'action
Target of Action
Acetophenone-13C, also known as Acetophenone-methyl-13C or 1-Phenyl(213C)ethanone, is a simple organic compound It’s worth noting that the compound is often used in scientific research and drug development due to its stable isotopic properties .
Mode of Action
They can help in understanding the interaction of a drug with its targets and any resulting changes .
Biochemical Pathways
This pathway involves the hydroxylation of trans-cinnamic acid (trans-CA) to β-hydroxy-phenyl propionic acid (HPPA), which can then be degraded into β-oxo-phenyl propionic acid (OPPA) and further into acetophenone .
Pharmacokinetics
It’s known that the incorporation of stable isotopes like 13c into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The use of stable isotopes like 13c in drug molecules can provide valuable insights into the drug’s behavior in the body, including its interaction with targets and its metabolism .
Analyse Biochimique
Biochemical Properties
Acetophenone-13C plays a role in various biochemical reactions. It interacts with several enzymes and proteins. For instance, the β-proteobacterium Aromatoleum aromaticum degrades acetophenone-13C either aerobically or anaerobically via a complex ATP-dependent acetophenone carboxylase and a benzoylacetate-CoA ligase . The genes coding for these enzymes are organized in an apparent operon and are expressed in the presence of the substrate acetophenone-13C .
Cellular Effects
The effects of Acetophenone-13C on cells and cellular processes are diverse. For example, in the yeast Saccharomyces cerevisiae, Acetophenone-13C has been shown to be involved in the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone . This process is influenced by ultrasound pre-treatment of the biocatalysts in choline chloride:glycerol with 30% (v/v) of water .
Molecular Mechanism
The molecular mechanism of action of Acetophenone-13C involves its interactions with various biomolecules. For instance, it has been suggested that Acetophenone-13C may increase the photosensitizing activities of certain compounds, indicating potential binding interactions .
Temporal Effects in Laboratory Settings
The effects of Acetophenone-13C can change over time in laboratory settings. For example, in a study involving the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone by Rhodotorula mucilaginosa CCTCC M2014255 resting cells, the conversion reached >99.0 % and e.e. of product were >99.0 %, respectively .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Acetophenone-13C in animal models are limited, it is known that the effects of acetophenone derivatives can vary with different dosages .
Metabolic Pathways
Acetophenone-13C is involved in several metabolic pathways. For instance, in mice orally gavaged with 13C-inulin, dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways was observed .
Transport and Distribution
It is known that acetophenone derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of a protein or metabolite can provide valuable insights into its function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetophenone-methyl-13C can be synthesized through several methods. One common approach involves the reaction of aryl triflates with a mixture of tetramethyltin (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C .
Industrial Production Methods: Industrial production of acetophenone-methyl-13C typically involves the use of labeled precursors and specialized equipment to ensure high isotopic purity. The process may include multiple steps of purification and verification to achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions: Acetophenone-methyl-13C undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-phenylethanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Acetophenone can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: NaOCl, NaOH, heat
Reduction: NaBH4, methanol
Substitution: Various nucleophiles, solvents like DMF
Major Products:
Oxidation: Benzoic acid
Reduction: 1-Phenylethanol
Substitution: Various substituted acetophenones depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Acetophenone-13C: Similar to acetophenone-methyl-13C but with the carbon-13 isotope labeled at a different position.
Benzaldehyde-13C: Another labeled compound used in similar applications.
Benzophenone-13C: Used in photochemical studies and as a tracer in various reactions.
Uniqueness: Acetophenone-methyl-13C is unique due to its specific labeling at the methyl group, which provides distinct advantages in tracing studies and NMR spectroscopy. This specific labeling allows for precise tracking of the methyl group in various chemical and biological processes, making it a valuable tool in research.
Propriétés
IUPAC Name |
1-phenyl(213C)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71777-36-1 | |
| Record name | 71777-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Acetophenone-methyl-13C particularly useful in studying polymerization reactions?
A1: Acetophenone-methyl-13C is valuable for studying polymerization reactions due to the presence of the Carbon-13 isotope in its structure. This isotope acts as a label that can be tracked using Nuclear Magnetic Resonance (NMR) spectroscopy []. By incorporating Acetophenone-methyl-13C into the initiation step of polymerization, researchers can analyze the resulting polymer chains with NMR and gain insights into the initiation mechanism and the distribution of monomers within the polymer chain.
Q2: How does the structure of Acetophenone-methyl-13C influence its reactivity in copolymerization reactions, specifically with styrene and methyl methacrylate?
A2: The research paper reveals that the phenacyl radical, generated from Acetophenone-methyl-13C, exhibits a preference for reacting with styrene over methyl methacrylate []. This selectivity is attributed to the structural characteristics of both the phenacyl radical and the monomers. Further research exploring the specific structural factors influencing this reactivity preference would be valuable.
Q3: What analytical techniques are used to characterize and quantify Acetophenone-methyl-13C in polymer samples?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used to characterize and quantify Acetophenone-methyl-13C incorporated into polymer chains []. The presence of the Carbon-13 isotope allows for the identification and quantification of the labeled initiator fragments within the polymer structure, providing valuable information about the polymerization process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

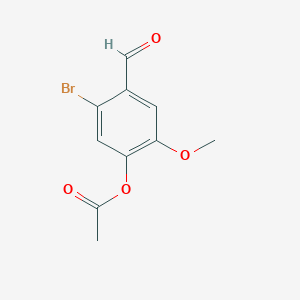
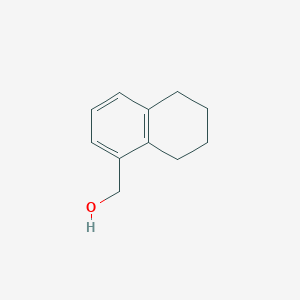

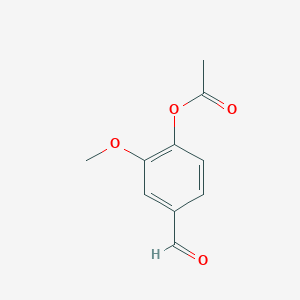
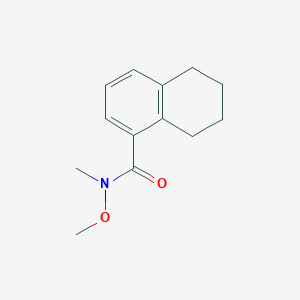
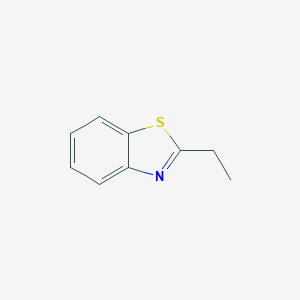
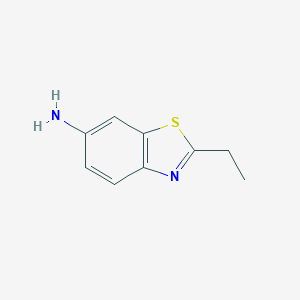
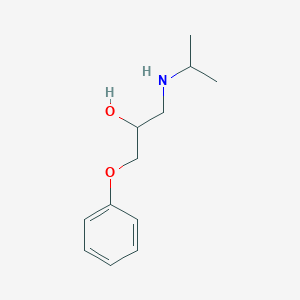
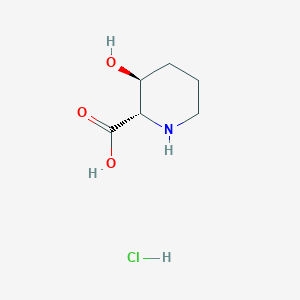
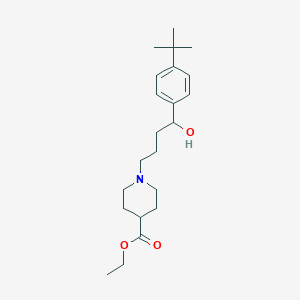
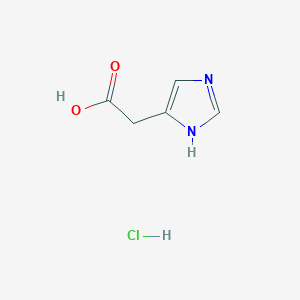
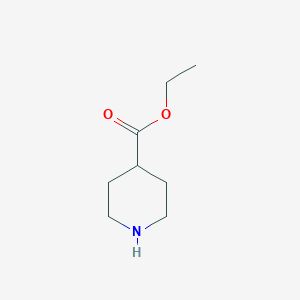
![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)
